molecular formula C16H12N2O2 B2671227 N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide CAS No. 389611-11-4

N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide

Cat. No. B2671227
CAS RN: 389611-11-4
M. Wt: 264.284
InChI Key: PMNYBSWWDQKGSH-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for “N’-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide” are not available, general methods for synthesizing hydrazones (a class of compounds that includes this one) involve coupling between aryl diazonium salts and b-keto esters or acids, condensation reaction of hydrazines with ketones or aldehydes, or coupling between aryl halides and unsubstituted hydrazones .

Scientific Research Applications

Anticancer Activity

Several studies have synthesized and evaluated benzohydrazide derivatives for their cytotoxic properties against a variety of cancer cell lines. For instance, Katiyar et al. (2015) synthesized N'-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides derivatives and evaluated their cytotoxic properties against murine leukemia, human leukemia, and human cervix carcinoma cells, with some derivatives showing potent inhibitory effects. Similarly, Asegbeloyin et al. (2014) examined the cytotoxic activity of N'-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes against HL-60 human promyelocytic leukemia cells, demonstrating significant potency (Katiyar et al., 2015) (Asegbeloyin et al., 2014).

Antibacterial and Antifungal Activities

Research has also focused on the potential antibacterial and antifungal applications of benzohydrazide derivatives. For example, the study by El‐Gammal et al. (2021) synthesized Schiff base ligands and their metal complexes, which were characterized and tested for antimicrobial activities against various bacterial and fungal strains, showing significant antimicrobial potential (El‐Gammal et al., 2021).

Enzymatic Inhibition

Some benzohydrazide derivatives have been investigated for their role in enzymatic inhibition, which could be beneficial in developing treatments for diseases like diabetes. Khan et al. (2014) synthesized and evaluated N-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide derivatives for their α-glucosidase inhibitory activity, identifying several compounds with significant activity, suggesting potential applications in managing type II diabetes (Khan et al., 2014).

Future Directions

While specific future directions for “N’-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide” are not available, research into hydrazones and their derivatives continues due to their wide range of biological activities and potential therapeutic applications .

properties

IUPAC Name

N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-15-10-14(12-8-4-5-9-13(12)15)17-18-16(20)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20)/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNYBSWWDQKGSH-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC(=O)C2=CC=CC=C2)C3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N/NC(=O)C2=CC=CC=C2)/C3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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